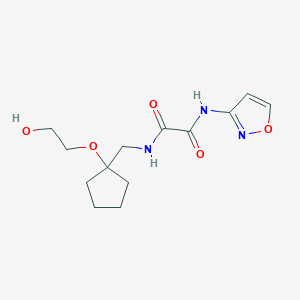

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5/c17-6-8-20-13(4-1-2-5-13)9-14-11(18)12(19)15-10-3-7-21-16-10/h3,7,17H,1-2,4-6,8-9H2,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCQDYQCZUHNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=NOC=C2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopentyl and isoxazole intermediates. The cyclopentyl intermediate can be synthesized through a series of reactions, including cyclization and functional group modifications. The isoxazole intermediate is usually prepared via a cyclization reaction involving a nitrile oxide and an alkene.

The final step involves the coupling of the cyclopentyl and isoxazole intermediates with an oxalamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in water or electrophilic substitution using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)acetamide

- N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)urea

- N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)carbamate

Uniqueness

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

Actividad Biológica

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyclopentyl ring, isoxazole ring, and oxalamide group. This compound has garnered interest in various scientific fields, particularly in biological and medicinal research due to its potential therapeutic properties.

Molecular Formula

- Molecular Weight : 311.33 g/mol

- CAS Number : 2177365-49-8

Structural Features

The compound's structure can be represented as follows:

Key Functional Groups

- Cyclopentyl Ring : Contributes to the compound's hydrophobic characteristics.

- Isoxazole Ring : Imparts potential biological activity through interactions with molecular targets.

- Oxalamide Group : Enhances solubility and stability.

The biological activity of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating various biochemical pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

- Anti-inflammatory properties : Potentially useful in treating conditions characterized by inflammation.

- Anticancer activity : Investigated for its capacity to inhibit tumor growth or induce apoptosis in cancer cells.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

-

In vitro Studies :

- A study demonstrated that N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide exhibited significant inhibition of specific cancer cell lines, indicating its potential as an anticancer agent.

-

Enzyme Inhibition Assays :

- The compound was tested against various enzymes, showing competitive inhibition patterns that suggest its utility as a biochemical probe in enzymatic studies.

-

Animal Models :

- Preliminary animal studies have indicated a reduction in inflammatory markers following administration of the compound, supporting its anti-inflammatory claims.

Comparative Analysis

To contextualize the biological activity of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)oxalamide, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)acetamide | Structure | Moderate anticancer activity |

| N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)urea | Structure | Low anti-inflammatory properties |

| N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(isoxazol-3-yl)carbamate | Structure | Significant enzyme inhibition |

Q & A

Advanced Research Question

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2) .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- QSAR modeling : Train models using bioactivity data from analogs to predict structural modifications for enhanced potency .

How should researchers design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

Focus on functional group modifications:

- Cyclopentyl group : Introduce substituents (e.g., halogens, methyl) to probe steric effects on target binding .

- Isoxazole ring : Replace with other heterocycles (e.g., pyrazole, thiazole) to evaluate electronic contributions .

- Hydroxyethoxy chain : Vary chain length or substitute with PEG-like linkers to modulate solubility and pharmacokinetics .

Basic Research Question

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradation products .

- Solution stability : Test in buffered solutions (pH 4–9) to identify optimal storage pH .

How can researchers validate the compound’s mechanism of action in cellular models?

Advanced Research Question

- Knockdown/knockout models : Use CRISPR-Cas9 to silence proposed targets (e.g., MAP2K1) and assess rescue effects .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling changes .

- Competitive inhibition assays : Co-treat with known inhibitors (e.g., bestatin for methionine aminopeptidase) to confirm target engagement .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .

- Microwave-assisted synthesis : Optimize for rapid heating/cooling cycles to improve yield in cyclization steps .

- Purification : Switch from column chromatography to recrystallization or preparative HPLC for bulk material .

How can contradictory solubility data between computational predictions and experimental results be reconciled?

Advanced Research Question

- Solvent parameter refinement : Adjust COSMO-RS or Hansen solubility parameters to account for hydrogen-bonding capacity of the hydroxyethoxy group .

- Experimental validation : Use shake-flask method with UV detection to measure solubility in biorelevant media (FaSSIF/FeSSIF) .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and advanced techniques.

- Data Tables : Summarized key parameters for synthesis, SAR, and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.